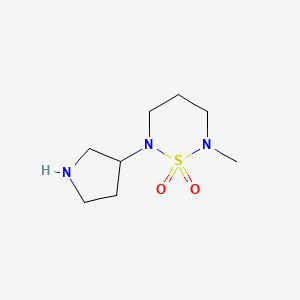![molecular formula C15H17NO2 B13334766 Methyl 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B13334766.png)
Methyl 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate is a bicyclic compound that features a unique structure, making it an interesting subject for various chemical studies. This compound is part of the azabicyclo family, which is known for its diverse applications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate typically involves the reaction of 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate with benzyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperoxybenzoic acid (MCPBA) to form epoxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts to reduce double bonds.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the bicyclic ring system.
Common Reagents and Conditions
Oxidation: MCPBA in dichloromethane at room temperature.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
Oxidation: Epoxides and other oxygenated derivatives.
Reduction: Saturated bicyclic compounds.
Substitution: Various substituted azabicyclo compounds depending on the nucleophile used.
Scientific Research Applications
Methyl 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate involves its interaction with various molecular targets. The compound can undergo phosphorylation reactions, which are crucial for its biological activity . The bicyclic structure allows for specific interactions with enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[2.2.1]hept-5-en-3-one:
2-Hydroxy-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate: Another derivative with similar structural features.
Uniqueness
Methyl 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate is unique due to its benzyl substitution, which imparts distinct chemical properties and reactivity compared to other azabicyclo compounds. This uniqueness makes it valuable for specific synthetic applications and potential therapeutic uses .
Properties
Molecular Formula |
C15H17NO2 |
|---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
methyl 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate |
InChI |
InChI=1S/C15H17NO2/c1-18-15(17)14-12-7-8-13(9-12)16(14)10-11-5-3-2-4-6-11/h2-8,12-14H,9-10H2,1H3 |
InChI Key |
VGZBIAUHVWMWKZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C2CC(N1CC3=CC=CC=C3)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


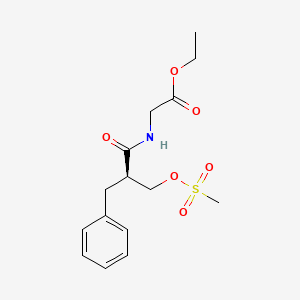
![5-thia-9,12-diazatricyclo[7.4.0.02,6]trideca-2(6),3-diene](/img/structure/B13334694.png)
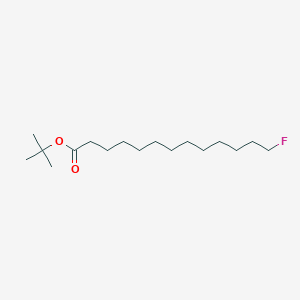
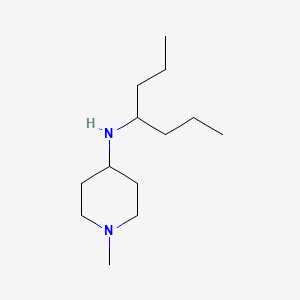
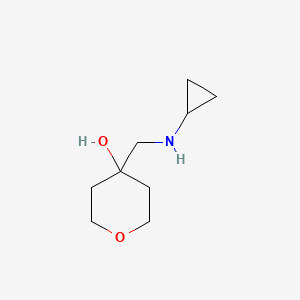
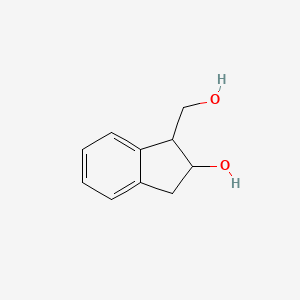
![methyl 6-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B13334713.png)
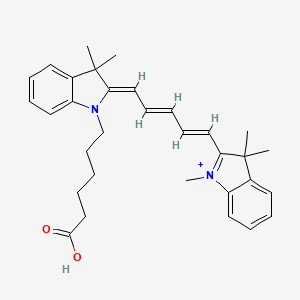
![2-Fluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetic acid](/img/structure/B13334725.png)
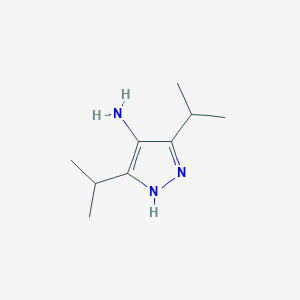
![(2S)-2-Amino-3-(6-chloro-1H-indol-3-yl)-1-(5-((5-chloro-1H-indol-3-yl)methyl)hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propan-1-one](/img/structure/B13334754.png)
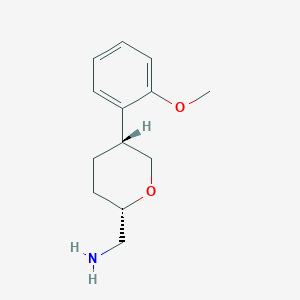
![7-Bromo-4-fluorobenzo[d]oxazol-2(3H)-one](/img/structure/B13334763.png)
